![molecular formula C24H16N2O4 B2636121 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-71-1](/img/no-structure.png)

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuro[3,2-d]pyrimidine is a class of compounds that have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many derivatives of this class have shown promising anticancer activity .

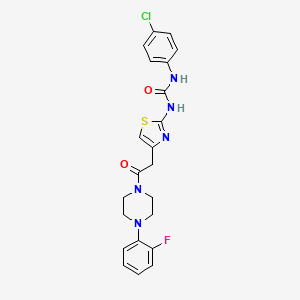

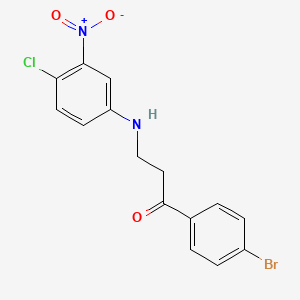

Molecular Structure Analysis

The molecular structure of these compounds is complex and often involves a pyrimidine ring fused with a benzofuro ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific substituents present. They often involve interactions with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Applications De Recherche Scientifique

- The biological activity of 1-phenacyl-3-phenyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has attracted attention. It has been evaluated for its potential as an anticancer agent, antimicrobial, or antiviral compound. Investigating its interactions with biological targets sheds light on its mechanism of action.

- Recent studies have explored the compound’s cytotoxic effects against cancer cells. Researchers have observed promising results, indicating its potential as an anticancer agent. Further investigations into its mode of action and selectivity are ongoing .

- One study found that derivatives of this compound inhibit cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression. CDK inhibition can lead to cell death by apoptosis, making this an exciting avenue for cancer therapy .

- Researchers have used this compound in the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines. An efficient annulation reaction involving α,β-unsaturated imines and activated terminal alkynes leads to the formation of these derivatives. Such synthetic strategies expand the compound’s utility .

- In the medical and pharmaceutical fields, this compound has been applied extensively. Its potential as a scaffold for drug development warrants further exploration. Researchers aim to optimize its properties and enhance its bioactivity .

Biological Significance

Anticancer Activity

CDK Inhibition

Diversity-Oriented Synthesis

Medicinal Chemistry Applications

Mécanisme D'action

Many benzofuro[3,2-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-aminobenzophenone with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then cyclized with urea and sodium ethoxide to form the final product.", "Starting Materials": [ "2-aminobenzophenone", "2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde", "ammonium acetate", "acetic acid", "urea", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrobenzo[f]chromene-5-carbaldehyde in the presence of ammonium acetate and acetic acid to form an intermediate.", "Step 2: Cyclization of the intermediate with urea and sodium ethoxide to form 1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |

Numéro CAS |

877657-71-1 |

Nom du produit |

1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Formule moléculaire |

C24H16N2O4 |

Poids moléculaire |

396.402 |

Nom IUPAC |

1-phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H16N2O4/c27-19(16-9-3-1-4-10-16)15-25-21-18-13-7-8-14-20(18)30-22(21)23(28)26(24(25)29)17-11-5-2-6-12-17/h1-14H,15H2 |

Clé InChI |

TWPWSLIKGUAMQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2636051.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2636057.png)

![N-(3,5-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2636059.png)